molecular formula C14H18FNO4 B6502779 2-(2-fluorophenoxy)-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]acetamide CAS No. 1421485-68-8

2-(2-fluorophenoxy)-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]acetamide

Cat. No. B6502779
CAS RN: 1421485-68-8
M. Wt: 283.29 g/mol
InChI Key: XTDHWPUKYDOJOS-UHFFFAOYSA-N
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Description

2-(2-Fluorophenoxy)-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]acetamide (2-FPCA) is a synthetic compound that has been studied in recent years for its potential pharmacological applications. This compound has been found to possess a wide range of biological activities, such as anti-inflammatory, anti-oxidant, and anti-cancer properties. In addition, 2-FPCA has been found to be an effective inhibitor of several enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). This compound has been studied in both in vitro and in vivo models, and has been found to have promising therapeutic potential in a variety of conditions.

Scientific Research Applications

2-(2-fluorophenoxy)-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]acetamide has been studied in numerous scientific research applications. It has been used as an inhibitor of COX-2, 5-LOX, and other enzymes, and has been found to possess anti-inflammatory, anti-oxidant, and anti-cancer properties. In addition, 2-(2-fluorophenoxy)-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]acetamide has been found to be an effective inhibitor of several other enzymes, such as aromatase, matrix metalloproteinase-2 (MMP-2), and human immunodeficiency virus (HIV) reverse transcriptase.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]acetamide is not well understood. However, it is believed to act by inhibiting the activity of the enzymes COX-2 and 5-LOX, which are involved in the production of pro-inflammatory mediators. In addition, 2-(2-fluorophenoxy)-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]acetamide has been found to have anti-oxidant and anti-cancer properties, likely due to its ability to scavenge free radicals and inhibit the activity of certain oncogenes.
Biochemical and Physiological Effects
2-(2-fluorophenoxy)-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]acetamide has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that 2-(2-fluorophenoxy)-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]acetamide can inhibit the activity of COX-2 and 5-LOX, as well as other enzymes, such as aromatase, MMP-2, and HIV reverse transcriptase. In addition, 2-(2-fluorophenoxy)-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]acetamide has been found to possess anti-inflammatory, anti-oxidant, and anti-cancer properties.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(2-fluorophenoxy)-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]acetamide in laboratory experiments include its ease of synthesis, its wide range of biological activities, and its ability to inhibit a variety of enzymes. In addition, 2-(2-fluorophenoxy)-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]acetamide is relatively non-toxic and has low potential for drug-drug interactions. The main limitation of using 2-(2-fluorophenoxy)-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]acetamide in laboratory experiments is its limited availability and cost.

Future Directions

The potential applications of 2-(2-fluorophenoxy)-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]acetamide are still being explored. Future research should focus on the development of more efficient synthesis methods, as well as the elucidation of the precise mechanism of action of this compound. In addition, further studies should be conducted to evaluate the potential of 2-(2-fluorophenoxy)-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]acetamide as a therapeutic agent in various diseases. Other potential areas of research include the development of more potent analogs of 2-(2-fluorophenoxy)-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]acetamide and the exploration of its potential as a pro-drug.

Synthesis Methods

2-(2-fluorophenoxy)-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]acetamide is synthesized from commercially available 2-fluorophenol and 3-hydroxy-4-hydroxymethylcyclopentanone. The reaction involves the condensation of the two reactants in the presence of a base, such as sodium hydroxide, followed by a dehydration reaction with acetic anhydride. The final product is isolated as a white solid.

properties

IUPAC Name

2-(2-fluorophenoxy)-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO4/c15-11-3-1-2-4-13(11)20-8-14(19)16-10-5-9(7-17)12(18)6-10/h1-4,9-10,12,17-18H,5-8H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTDHWPUKYDOJOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(C1CO)O)NC(=O)COC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Fluorophenoxy)-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]acetamide

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